molecular formula C26H26ClN3O4 B302276 2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B302276
M. Wt: 480 g/mol
InChI Key: NOQVCZZNIZSMED-MBTHVWNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division (Zhang et al., 2016). This leads to the arrest of the cell cycle and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not affect normal cells (Zhang et al., 2016). This compound has also been shown to induce apoptosis in cancer cells, which is a natural process of cell death (Zhang et al., 2016).

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide in laboratory experiments is its specificity towards cancer cells. This makes it a potential candidate for cancer diagnosis and treatment. However, one limitation is that more studies are needed to determine its efficacy and safety in humans.

Future Directions

For further research include investigating its use in combination with other cancer treatments and its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-(4-chlorobenzoyl)hydrazinecarboximidamide with 2-ethoxyphenol in the presence of triethylamine. The resulting product is then reacted with 3,4-dimethylaniline and acetic anhydride to obtain the final compound. This method has been described in detail in a scientific paper by Zhang et al. (2016).

Scientific Research Applications

2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer cells (Zhang et al., 2016). This compound has also been studied for its potential use as a diagnostic tool for cancer detection. It has been shown to selectively bind to cancer cells and could potentially be used in imaging techniques (Zhang et al., 2016).

properties

Molecular Formula

C26H26ClN3O4

Molecular Weight

480 g/mol

IUPAC Name

4-chloro-N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C26H26ClN3O4/c1-4-33-24-14-19(15-28-30-26(32)20-7-9-21(27)10-8-20)6-12-23(24)34-16-25(31)29-22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,29,31)(H,30,32)/b28-15-

InChI Key

NOQVCZZNIZSMED-MBTHVWNTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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